molecular formula C11H4BrF6NO B3146033 4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline CAS No. 587885-91-4

4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

Cat. No. B3146033
CAS RN: 587885-91-4
M. Wt: 360.05 g/mol
InChI Key: WYOIYJNVYCASQJ-UHFFFAOYSA-N
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Description

“4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline” is a chemical compound . It’s often used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline” is complex, with bromine, trifluoromethoxy, and trifluoromethyl groups attached to a quinoline base .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of “4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline” are not provided in the search results. As a research chemical, its properties would be determined by its molecular structure .

Scientific Research Applications

Relay Propagation of Crowding

Research by Schlosser et al. (2006) explored the steric effects in chemical reactions involving compounds like 4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. This study focused on how the trifluoromethyl group influences reactions due to its steric pressure, providing insights into the chemical behavior of such compounds in synthesis processes (Schlosser et al., 2006).

Derivatives Synthesis

Lefebvre, Marull, and Schlosser (2003) discussed the synthesis of 4-(trifluoromethyl)quinoline derivatives. Their study presented methods for transforming certain precursors into various quinoline derivatives, highlighting the versatility of 4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline in synthetic chemistry (Lefebvre, Marull, & Schlosser, 2003).

Structural Elaboration

A study by Marull and Schlosser (2003) investigated the structural elaboration of 2-(trifluoromethyl)quinolinones, deriving from compounds like 4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. This work highlighted the potential for creating complex structures by manipulating certain chemical properties of the quinoline compounds (Marull & Schlosser, 2003).

Functionalization Techniques

In 2004, Marull and Schlosser described methods for functionalizing halogenated quinolines, such as 4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. This research demonstrated how specific substituents can be strategically used for regiochemical control in functionalization reactions (Marull & Schlosser, 2004).

Future Directions

The future directions of “4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline” would depend on the outcomes of ongoing research and experimental use .

properties

IUPAC Name

4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4BrF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOIYJNVYCASQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4BrF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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